8-Azido-2'-deoxyadenosine

Overview

Description

8-Azido-2’-deoxyadenosine is a potent nucleoside analogue known for its ability to selectively inhibit DNA enhancement . It is extensively used in the research of various diseases, including cancers and viral infections . It is a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies .

Synthesis Analysis

The synthesis of 8-azido-2’-deoxyadenosine involves the behavior of 8-azido-2’-deoxyadenine and 8-bromo-2’-deoxyadenosine in aqueous solutions of ammonia and primary and secondary amines . Unexpectedly, 8-Azido-2’-deoxyadenosine is converted to 8-amino-2’-deoxyadenosine in excellent yields . This reaction is used for the preparation of 8-aminoadenine derivatives .Molecular Structure Analysis

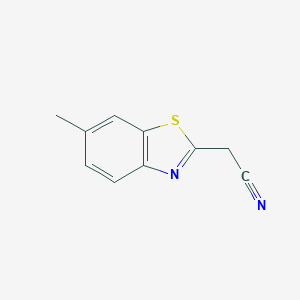

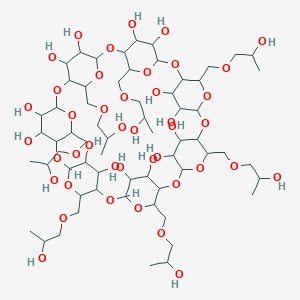

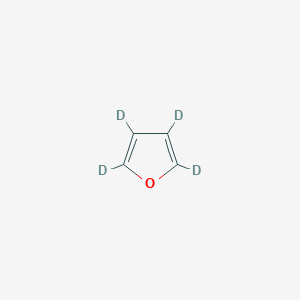

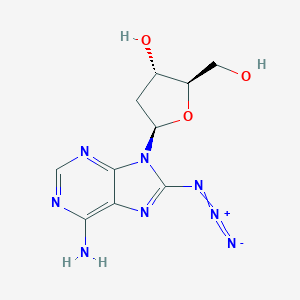

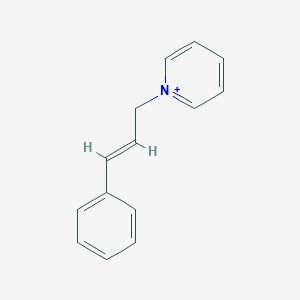

The molecular formula of 8-Azido-2’-deoxyadenosine is C10H12N8O3 . The average mass is 292.254 Da and the monoisotopic mass is 292.103241 Da .Chemical Reactions Analysis

The photoreactive dATP analog of 8-azido-2’-deoxyadenosine was characterized by thin layer chromatography and UV spectroscopy . Its photoreactivity upon UV irradiation was studied . After incorporation of this dATP analog by nick translation into DNA containing the tet operator sequence, the investigation of the interactions between tet operator DNA and Tet repressor becomes possible .Physical And Chemical Properties Analysis

The molecular weight of 8-Azido-2’-deoxyadenosine is 236.23 . The compound is shipped at room temperature in the continental US .Scientific Research Applications

Ultraviolet Crosslinking Studies

This compound is synthesized and utilized to investigate DNA-protein interactions through ultraviolet crosslinking. After its incorporation into DNA with specific sequences, it enables detailed study of protein-DNA interactions, which is significant for insights into cellular processes and molecular biology .

Mechanism of Action

Target of Action

8-Azido-2’-deoxyadenosine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and primarily affects the lymphatic system, which is part of the body’s immune system .

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms . This interaction results in changes in the cellular processes of the targeted malignancies, leading to their death .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells . By inducing apoptosis, it triggers the death of these cells . The downstream effects of these actions include the reduction of tumor size and the potential for remission .

Result of Action

The result of the action of 8-Azido-2’-deoxyadenosine is the death of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound effectively kills these cancer cells . This leads to a reduction in tumor size and potentially to remission .

Action Environment

The action, efficacy, and stability of 8-Azido-2’-deoxyadenosine can be influenced by various environmental factors. For instance, the compound’s photoreactivity upon UV irradiation has been studied . This suggests that light exposure could potentially affect the compound’s activity Additionally, factors such as pH, temperature, and the presence of other substances could also influence its action.

Safety and Hazards

Future Directions

Azide-modified nucleosides like 8-Azido-2’-deoxyadenosine are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives . They are expected to continue playing a significant role in the study of specific interactions of receptor molecules with their ligands by photoaffinity labeling .

properties

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-azidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O3/c11-8-7-9(14-3-13-8)18(10(15-7)16-17-12)6-1-4(20)5(2-19)21-6/h3-6,19-20H,1-2H2,(H2,11,13,14)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYYTRHMNNPRNR-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azido-2'-deoxyadenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)

![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)